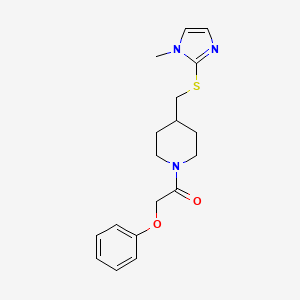

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Molecular Structure Analysis

The molecular structure of this compound is complex, with an imidazole ring attached to a piperidine ring via a thiomethyl group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Aplicaciones Científicas De Investigación

- Imidazole derivatives often exhibit antibacterial properties. Researchers have explored the antibacterial potential of this compound against various bacterial strains. Its mechanism of action and efficacy in inhibiting bacterial growth are subjects of interest .

- The compound’s structure suggests potential antitumor activity. Investigations have focused on its impact on cancer cell lines, tumor growth inhibition, and underlying molecular pathways. Further studies are needed to elucidate its precise mechanisms .

- Imidazole-containing compounds frequently possess anti-inflammatory effects. Researchers have examined whether this compound can modulate inflammatory pathways, potentially offering therapeutic benefits for inflammatory diseases .

- Given the importance of antiviral agents, investigations have explored whether this compound exhibits antiviral activity. Its impact on viral replication, entry, or protein function is an area of ongoing research .

- Some imidazole derivatives show promise in managing metabolic disorders and diabetes. Researchers have studied the compound’s effects on glucose metabolism, insulin sensitivity, and related pathways .

- Piperidine-containing compounds often interact with neurotransmitter receptors. Investigations have explored whether this compound modulates neurotransmission, potentially impacting neurological disorders or cognitive function .

Antibacterial Activity

Antitumor Effects

Anti-Inflammatory Properties

Antiviral Potential

Metabolic Disorders and Diabetes

Neurological Applications

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential therapeutic applications. Given the broad range of biological activities exhibited by imidazole derivatives, this compound could have potential applications in the development of new drugs .

Mecanismo De Acción

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a type of glutamate receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGluR2 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate. This results in an increased activation of the receptor, leading to a greater physiological response.

Biochemical Pathways

The activation of mGluR2 by this compound can affect several biochemical pathways. One of the key pathways influenced is the inhibition of the release of neurotransmitters . By enhancing the activity of mGluR2, the compound can reduce the release of certain neurotransmitters, such as dopamine and glutamate, which can have various downstream effects on neuronal communication and synaptic plasticity.

Result of Action

The activation of mGluR2 by this compound can lead to a variety of molecular and cellular effects. For instance, it has been shown to demonstrate dose-dependent inhibition of methamphetamine-induced hyperactivity and mescaline-induced scratching in mice , suggesting potential efficacy in treating conditions related to hyperactivity and certain forms of psychosis.

Propiedades

IUPAC Name |

1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-20-12-9-19-18(20)24-14-15-7-10-21(11-8-15)17(22)13-23-16-5-3-2-4-6-16/h2-6,9,12,15H,7-8,10-11,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNHBWKMHKJLRER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)COC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-phenoxyethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2743809.png)

![N'-[(2-fluorophenyl)methylene]-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide](/img/structure/B2743810.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)

![(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B2743822.png)

![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)prop-2-en-1-one](/img/structure/B2743830.png)